1-benzyl-5,6-dimethoxy-1H-indazole

Description

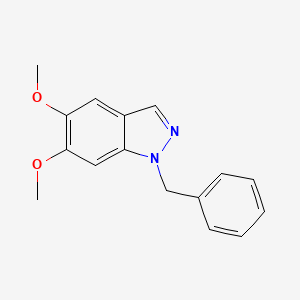

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5,6-dimethoxyindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-8-13-10-17-18(14(13)9-16(15)20-2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJNGSFCZTXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 5,6 Dimethoxy 1h Indazole and Its Analogues

Established Synthetic Routes for Indazole Core Formation

The construction of the indazole ring system can be achieved through various synthetic methods, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. bohrium.com

Classical Cyclization Reactions for 1H-Indazoles

Traditional methods for synthesizing the 1H-indazole core often involve the cyclization of appropriately substituted aromatic precursors. A common strategy is the condensation of ortho-substituted aryl aldehydes or ketones with hydrazine (B178648) and its derivatives. clockss.orgsamipubco.com For instance, the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) at high temperatures is a classical route to 1H-indazoles. clockss.org Another established method involves the diazotization of o-alkylanilines, which can lead to the formation of the indazole ring, although this method can be limited for substrates with electron-donating groups. thieme-connect.de The cyclization of (2-aminophenyl)acetonitrile upon diazotization is another example, yielding 1H-indazole-3-carbonitrile. thieme-connect.de

These classical methods, while foundational, can sometimes be limited by harsh reaction conditions, moderate yields, and a restricted substrate scope. clockss.orgnih.gov

Modern Transition Metal-Catalyzed Approaches in Indazole Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering milder reaction conditions and greater functional group tolerance. benthamdirect.comnih.gov These methods often involve C-H activation and annulation sequences. nih.govnih.gov

Rhodium(III)-catalyzed reactions have been extensively studied. For example, the coupling of azobenzenes with aldehydes facilitates the synthesis of N-aryl-2H-indazoles through a C-H bond addition, cyclization, and aromatization cascade. nih.gov Another Rh(III)/Cu(II)-catalyzed system enables the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov

Copper-catalyzed reactions also play a significant role. The intramolecular C-H amination of ketohydrazones using a copper catalyst provides a route to 1H-indazoles. researchgate.net Silver(I)-mediated intramolecular oxidative C-H amination has also been developed for the synthesis of various 3-substituted 1H-indazoles. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and intramolecular cascade annulation. nih.gov |

| Rh(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | C-H bond addition followed by cyclative capture. nih.gov |

| Copper | Ketohydrazones | 1H-Indazoles | Intramolecular C-H amination. researchgate.net |

| Silver(I) | Arylhydrazones | 3-substituted 1H-indazoles | Intramolecular oxidative C-H amination. nih.gov |

One-Pot Synthetic Strategies for Substituted Indazoles

One-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. Several one-pot methods for the synthesis of substituted indazoles have been developed.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodo benzylbromides and di-tert-butyl hydrazodiformate has been reported, which is tolerant of various functional groups on the aromatic ring. researchgate.netmdpi.com Another one-pot approach involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates to produce 1-alkyl-1H-indazoles via an aryne annulation. nih.gov Furthermore, a three-component reaction of 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by copper(I) bromide and zinc(II) triflate, provides a regioselective route to substituted 2H-indazoles. rsc.org An organophosphorus-silane system can also be used for the mild reductive cyclization of functionalized 2-nitrobenzaldehydes and primary amines to yield a variety of substituted 2H-indazoles. fu-berlin.de

Regioselective Functionalization and Derivatization Strategies of Indazole Derivatives

The functionalization of the pre-formed indazole core is crucial for creating a diverse range of derivatives. Regioselectivity is a key challenge in these transformations.

N1-Alkylation and N1-Acylation Reactions (focusing on benzyl (B1604629) introduction)

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. dergipark.org.trbeilstein-journals.orgnih.gov The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the regiochemical outcome. nih.gov

For the introduction of a benzyl group, direct alkylation with benzyl halides under basic conditions (e.g., K2CO3 in DMF) often yields a mixture of N1- and N2-benzylated indazoles. dergipark.org.trresearchgate.net However, high N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with certain electron-deficient indazoles, which is attributed to the coordination of the sodium cation. beilstein-journals.org Mitsunobu conditions, on the other hand, have been shown to favor the formation of the N2-substituted regioisomer. nih.gov

| Condition | Favored Isomer | Example Reagents | Reference |

|---|---|---|---|

| Basic conditions | Mixture of N1 and N2 | K2CO3, DMF | dergipark.org.trresearchgate.net |

| Sodium Hydride in THF | N1-selectivity (with electron-deficient indazoles) | NaH, THF | beilstein-journals.org |

| Mitsunobu Reaction | N2-selectivity | DEAD, PPh3, Alcohol | nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety (e.g., for dimethoxy groups)

The introduction of substituents like methoxy (B1213986) groups onto the benzene portion of the indazole ring is typically achieved through electrophilic aromatic substitution reactions on a substituted aniline (B41778) or related precursor before the indazole ring is formed. thieme-connect.de Methoxy groups are electron-donating and ortho-, para-directing. youtube.com Therefore, the starting material, such as a dimethoxyaniline, would undergo reactions like diazotization and cyclization to form the corresponding dimethoxyindazole. thieme-connect.de

For example, the synthesis of 5-methoxy-1H-indazole can be achieved from 4-methoxy-2-methylaniline. thieme-connect.de The synthesis of a 5,6-dimethoxy-1H-indole derivative, a related heterocyclic system, has also been documented, which could serve as a precursor or analogue in synthetic strategies. nih.gov The functionalization of the pre-formed indazole ring via electrophilic aromatic substitution is also possible, though the regioselectivity will be governed by the existing substituents on both the pyrazole (B372694) and benzene rings. For instance, direct bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position. nih.gov

Diversification of Substituents for Analog Library Synthesis

The creation of an analog library from a core scaffold like 1-benzyl-5,6-dimethoxy-1H-indazole is crucial for exploring structure-activity relationships. This is typically achieved by systematically altering the substituents on the indazole ring and the benzyl group.

One common strategy involves the modification of the starting materials before the indazole ring formation. For instance, by using variously substituted benzyl bromides or benzyl chlorides in the initial N-alkylation step, a range of N-1-benzyl analogues can be produced. nih.gov Similarly, starting with differently substituted anilines or related precursors allows for the introduction of diverse groups onto the benzene portion of the indazole ring.

Post-synthetic modification of the indazole core is another powerful approach. For example, functional groups on the indazole ring can be transformed into other moieties. A nitro group, for instance, can be reduced to an amine, which can then be further derivatized. chemicalbook.com Halogenated indazoles can serve as handles for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

The following table provides examples of how different substituents can be introduced to create a library of indazole analogues.

| Starting Material/Reagent | Reaction Type | Resulting Substituent/Modification | Example Analog |

| Substituted Benzyl Bromide | N-Alkylation | Varied N-1 benzyl group | 1-(4-chlorobenzyl)-5,6-dimethoxy-1H-indazole |

| Substituted Aniline | Indazole Synthesis | Varied substituents on the benzene ring | 1-benzyl-5,6-dimethoxy-7-fluoro-1H-indazole |

| 5-Nitroindazole (B105863) | Reduction | 5-Amino group | 1-benzyl-5,6-dimethoxy-1H-indazol-5-amine |

| 5-Bromoindazole | Suzuki Coupling | 5-Aryl group | 1-benzyl-5,6-dimethoxy-5-phenyl-1H-indazole |

The synthesis of various indole (B1671886) derivatives, which share a bicyclic core with indazoles, also provides insights into diversification strategies. For instance, the Ugi four-component reaction has been used to create a diverse library of indole-fused polyheterocycles. nih.govacs.org This multicomponent approach allows for the rapid assembly of complex molecules from simple building blocks, a strategy that could be adapted for indazole synthesis.

Characterization Techniques for Synthesized this compound and its Intermediates

The unambiguous identification and confirmation of the structure of this compound and its synthetic intermediates are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is a fundamental technique for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole and benzyl rings, the methylene (B1212753) protons of the benzyl group, and the methoxy protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms. For example, the two methoxy groups would likely appear as distinct singlets, and the benzylic protons as a singlet. mdpi.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy). mdpi.comthieme-connect.de ¹³C NMR is particularly useful for distinguishing between isomers. thieme-connect.de

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to determine the spatial proximity of protons, which is crucial for confirming the regiochemistry of substitution, for instance, to confirm the N-1 position of the benzyl group. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and its fragments. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the sample and to identify any byproducts. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy groups). nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the calculated values for the proposed structure to confirm its elemental composition. nih.govsamipubco.com

Melting Point: The melting point of a crystalline solid is a physical property that can be used to assess its purity. A sharp melting point range is indicative of a pure compound.

The following table summarizes the key characterization techniques and the information they provide for this compound.

| Technique | Information Provided |

| ¹H NMR | Number and type of protons, connectivity |

| ¹³C NMR | Carbon framework, number of unique carbons |

| Mass Spectrometry | Molecular weight, molecular formula |

| IR Spectroscopy | Presence of functional groups |

| Elemental Analysis | Elemental composition (C, H, N) |

| Melting Point | Purity of a crystalline solid |

By employing this suite of analytical methods, researchers can confidently verify the synthesis of this compound and its analogues, ensuring the integrity of the compounds used in further studies.

Biological Activity Investigations of 1 Benzyl 5,6 Dimethoxy 1h Indazole: in Vitro Studies

Assessment of Antimicrobial and Antiviral Potential

The indazole class of compounds has been noted for its potential antimicrobial and antiviral properties. nih.govontosight.ai For instance, certain synthetic indazole derivatives have been evaluated for activity against various pathogens. nih.govechemcom.com However, there are no specific reports or data tables in the reviewed literature detailing the in vitro antimicrobial or antiviral efficacy of 1-benzyl-5,6-dimethoxy-1H-indazole.

Evaluation of Anti-inflammatory Effects

The anti-inflammatory potential is a recognized characteristic of the indazole scaffold. ontosight.ainih.govontosight.aimdpi.com Compounds containing this heterocyclic system have been investigated for their ability to modulate inflammatory pathways. ontosight.ai One notable example, though structurally distinct from the target compound, is YC-1, a 1-benzyl indazole derivative, which has demonstrated anti-inflammatory action. Nevertheless, specific in vitro studies and quantitative data on the anti-inflammatory effects of this compound are not present in the available literature.

Explorations in Anticancer Research

Anticancer research is a significant area for the application of indazole chemistry. nih.govnih.govresearchgate.net The core structure is present in several small molecule kinase inhibitors approved for cancer therapy. nih.gov Research has shown that various derivatives can inhibit cancer cell proliferation and induce apoptosis. ontosight.airesearchgate.net

Inhibition of Protein Kinases (e.g., Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), Glycogen (B147801) Synthase Kinase 3 (GSK-3), Rho-associated protein kinases (ROCK), Janus Kinases (JAK), Cdc7)

The indazole moiety serves as a scaffold for numerous protein kinase inhibitors. nih.gov Specific derivatives have been designed to target kinases such as FGFRs. mdpi.comnih.gov For example, studies have been published on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles and N-(6-(3,5-dimethoxyphenyl)-1H-indazol-3-yl)benzamides as potent FGFR1 inhibitors. mdpi.comnih.gov However, no direct evidence or inhibitory concentration data (e.g., IC₅₀ values) is available to confirm that this compound is an inhibitor of FGFRs, PLK4, GSK-3, ROCK, JAK, or Cdc7.

Modulation of Other Enzymatic Pathways (e.g., Indoleamine-2,3-dioxygenase 1 (IDO1), Carbonic Anhydrase, Acetylcholinesterase)

While various heterocyclic compounds are explored for their effects on enzymes like acetylcholinesterase, specific data for this compound is absent. It is important to distinguish it from the structurally different indanone derivative, Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), which is a well-known acetylcholinesterase inhibitor. drugbank.com No in vitro enzymatic activity data for this compound against IDO1 or carbonic anhydrase has been reported.

Cellular Effects in Disease Models (e.g., antiproliferative activity, induction of apoptosis, modulation of reactive oxygen species, inhibition of cell migration and invasion)

Although other indazole derivatives have demonstrated a range of cellular effects relevant to cancer biology—such as antiproliferative activity, apoptosis induction, and inhibition of cell migration researchgate.net—no studies have specifically published findings on these cellular effects for this compound. Consequently, there is no data to present in tabular format for this compound's activity in cellular disease models.

Neurological and Central Nervous System (CNS) Activity (excluding clinical applications)

The indazole framework is associated with compounds showing CNS activity. nih.govthieme-connect.de For example, certain derivatives have been investigated for potential applications in neurodegenerative diseases. While a related but distinct compound, 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1), has been noted for neuroprotective properties, the specific neurological or CNS activities of this compound have not been evaluated in in vitro models according to the reviewed literature.

Modulation of Neurotransmitter Receptor Systems (e.g., G-protein coupled receptors, serotonin (B10506) receptors)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are the target for a significant portion of modern pharmaceuticals. nih.gov The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, with various derivatives showing activity at different receptor systems. nih.gov Specifically, the serotonergic system, which includes multiple GPCR subtypes (5-HT receptors), is a key target for drugs treating neurological and psychiatric disorders. sigmaaldrich.com

Certain indazole derivatives have been investigated for their effects on serotonin receptors. For example, some have been identified as 5-HT2, 5-HT3, and 5-HT4 receptor antagonists. mdpi.com Granisetron, an indazole derivative, is a well-known 5-HT3 receptor antagonist used as an anti-emetic. nih.gov The structural flexibility of the indazole ring allows for modifications that can lead to high-affinity ligands for various serotonin receptor subtypes. taylorandfrancis.comnih.gov For instance, N(1)–C(X)-substituted indazoles have been identified as potent 5-HT2 receptor agonists. austinpublishinggroup.com

However, based on a comprehensive review of available scientific literature, specific in vitro studies detailing the modulation of neurotransmitter receptor systems, such as G-protein coupled receptors or specific serotonin receptor subtypes, by This compound have not been reported. Research has focused on other substituted indazole analogs, leaving the specific activity of this compound at these targets uncharacterized in the public domain.

Potential for Enzyme Modulation in CNS-related Pathways

The modulation of enzymes within central nervous system (CNS) pathways is a critical strategy for the development of treatments for neurodegenerative and psychiatric conditions. Indazole derivatives have shown potential as modulators of several key enzymes. For instance, various derivatives have been studied as inhibitors of monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK-3), and nitric oxide synthase (NOS). taylorandfrancis.commedchemexpress.com Inhibition of these enzymes can have significant therapeutic effects, such as in the treatment of Parkinson's disease and depression. medchemexpress.comnih.gov

Some indazole compounds have been specifically designed and synthesized as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in neuroinflammation, a process implicated in ischemic stroke and other neurodegenerative diseases. nih.gov For example, a series of pyrimido[1,2-b]indazole derivatives were found to be selective inhibitors of human monoamine oxidase B (MAO-B) and demonstrated neuroprotective activity. nih.gov

Despite the documented activity of the broader indazole class on CNS-related enzymes, there is a lack of specific published in vitro research on the enzyme modulation potential of This compound . Its effect on key enzymes such as monoamine oxidase, cyclooxygenase, or various kinases remains to be investigated and reported.

Investigation of Other Reported Pharmacological Activities of Indazole Derivatives (e.g., antiarrhythmic, neuroprotectant, antipyretic)

While specific data on this compound is limited, the indazole scaffold is present in numerous compounds that have been investigated for a wide array of pharmacological effects. nih.govbenthamdirect.com These studies provide a basis for the potential therapeutic applications of this class of compounds.

Antiarrhythmic Activity: Certain indazole derivatives have been reported to possess significant antiarrhythmic properties. nih.govaustinpublishinggroup.commedchemexpress.com A series of N-substituted 1-amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ols, designed as isosteres of pindolol, exhibited notable antiarrhythmic effects, which were correlated with their affinity for β1-adrenergic receptors. thieme-connect.com This suggests that specific structural modifications on the indazole ring can lead to compounds with potential for managing cardiac arrhythmias.

Neuroprotectant Activity: The neuroprotective effects of indazole derivatives are a growing area of research, with potential implications for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as ischemic stroke. nih.govnih.govontosight.ai Studies have shown that some indazole compounds can protect neurons from damage by reducing neuroinflammation and inhibiting tau protein hyperphosphorylation. ontosight.aifrontiersin.org For example, certain pyrimido[1,2-b]indazole derivatives protected human neuroblastoma SH-SY5Y cells against toxin-induced cell death. nih.gov Another indazole derivative, 6-amino-1-methyl-indazole (AMI), was found to preserve dopaminergic neurons in a mouse model of Parkinson's disease. frontiersin.org

Antipyretic Activity: Several indazole derivatives have been evaluated for their antipyretic (fever-reducing) activities. nih.govbiotech-asia.org Benzydamine, an indazole-containing non-steroidal anti-inflammatory drug (NSAID), is known for its antipyretic, analgesic, and anti-inflammatory properties. taylorandfrancis.com In a study involving newly synthesized indazole derivatives, some compounds exhibited significant antipyretic effects in a TAB vaccine-induced pyrexia model in rats. biotech-asia.orgresearchgate.net The mechanism is thought to be related to the inhibition of prostaglandin (B15479496) synthesis in the hypothalamus. biotech-asia.org

Table 1: Reported Pharmacological Activities of Various Indazole Derivatives| Pharmacological Activity | Indazole Derivative Class/Example | Key Findings | Reference |

|---|---|---|---|

| Antiarrhythmic | N-substituted indazoloxypropanolamines | Showed significant antiarrhythmic activity, correlated with β1-affinity. | thieme-connect.com |

| Neuroprotectant | Pyrimido[1,2-b]indazoles | Protected neuroblastoma cells from 6-hydroxydopamine-induced cell death. | nih.gov |

| Neuroprotectant | 6-amino-1-methyl-indazole (AMI) | Preserved dopaminergic neurons and improved behavioral symptoms in a Parkinson's disease model. | frontiersin.org |

| Neuroprotectant | Indazole-piperazine pyrimidines | Exhibited anti-inflammatory and neuroprotective effects in models of ischemic stroke. | nih.gov |

| Antipyretic | Benzydamine | Established NSAID with antipyretic, analgesic, and anti-inflammatory effects. | taylorandfrancis.com |

| Antipyretic | Substituted 3-methyl-1-H-indazoles | Demonstrated significant antipyretic activity in vaccine-induced fever in rats. | biotech-asia.org |

Mechanistic Insights into the Action of 1 Benzyl 5,6 Dimethoxy 1h Indazole

Molecular Target Identification and Validation

The indazole ring system is a versatile scaffold for designing enzyme inhibitors, with protein kinases being the most prominently identified molecular targets for this class of compounds. google.comrsc.org Various derivatives have been developed as potent inhibitors of different kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. google.comgoogle.com

A significant body of research has focused on 5- and 6-substituted indazole derivatives as kinase inhibitors. For instance, a patent for 5-substituted indazoles describes compounds with inhibitory activity against a range of kinases including Glycogen (B147801) Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAK), and AKT. google.com Similarly, other indazole-based molecules have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase. mdpi.comnih.gov For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles were identified as potent FGFR1 inhibitors. mdpi.com

Beyond kinases, other potential targets have been identified for more complex indazole derivatives. A notable example is DY-9760e, a 5,6-dimethoxy-1H-indazole derivative, which has been identified as a calmodulin antagonist. nih.gov The specific molecular target for 1-benzyl-5,6-dimethoxy-1H-indazole remains to be definitively validated, but based on the extensive research into analogous structures, protein kinases represent a highly probable class of targets.

Table 1: Examples of Indazole Derivatives and Their Validated Molecular Targets

| Compound Name | Molecular Target(s) | Reference |

|---|---|---|

| 5-substituted indazole derivatives | GSK-3, ROCK, JAK, AKT, Cdc7 | google.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) | FGFR1 | mdpi.com |

| N-(6-(3,5-dimethoxyphenyl)-1H-indazol-3-yl)-4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzamide (9a) | FGFR1 | tandfonline.com |

| DY-9760e | Calmodulin | nih.gov |

| Axitinib (1-4) | VEGFR, PDGFR | rsc.org |

Elucidation of Signal Transduction Pathway Modulation

Given that protein kinases are primary targets for many indazole compounds, their mechanism of action is intrinsically linked to the modulation of signal transduction pathways. Protein kinases function by transferring a phosphate (B84403) group from ATP to substrate proteins, thereby activating or deactivating them and propagating cellular signals. Indazole-based inhibitors typically act by competing with ATP for the binding site on the kinase, thus blocking the phosphorylation event and interrupting the downstream signaling cascade. google.com

For example, indazole compounds that inhibit receptor tyrosine kinases like VEGFR or FGFR interfere with signaling pathways that are crucial for angiogenesis (the formation of new blood vessels) and cell proliferation. google.comnih.gov Inhibition of these kinases in cancer cells can halt the signaling required for tumor growth and vascularization. google.com Patents covering indazole compounds explicitly mention their ability to mediate tyrosine kinase signal transduction to inhibit unwanted cell proliferation. google.com

While the specific pathways modulated by this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially interfere with pathways such as:

PI3K-AKT-mTOR pathway: A central regulator of cell growth, proliferation, and survival. AKT is a known target for some indazole derivatives. google.com

RAS-RAF-MEK-ERK (MAPK) pathway: Critical for transmitting signals from cell surface receptors to the DNA in the nucleus, controlling gene expression and cell division.

JAK-STAT pathway: A key pathway for cytokine signaling that influences inflammation, immunity, and hematopoiesis. JAKs are also listed as potential targets for indazole compounds. google.com

Binding Mode Analysis and Ligand-Receptor/Enzyme Interactions

The binding mode of indazole derivatives has been investigated through molecular docking studies, particularly for kinase targets. These studies reveal that the indazole scaffold is highly effective at anchoring within the ATP-binding pocket of kinases. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions.

In a study of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as FGFR1 inhibitors, docking analysis showed that the indazole scaffold forms essential hydrogen bonds with the hinge region of the kinase domain. mdpi.com This is a common binding motif for many kinase inhibitors. The substituted phenyl group at the 6-position occupies a hydrophobic pocket, while other substitutions can be tailored to extend into adjacent regions to enhance potency and selectivity. mdpi.com

The benzimidazole (B57391) scaffold, which is structurally related to indazole, is known to interact with biological targets through a variety of non-covalent forces, including π–π stacking, hydrogen bonding, and metal ion interactions. rsc.org It is highly probable that the this compound ring system engages with its molecular target through similar interactions. The benzyl (B1604629) group at the N1 position can participate in hydrophobic or π-stacking interactions, while the dimethoxy groups on the benzene (B151609) ring portion of the indazole can influence solubility and form additional contacts within the binding site. A definitive binding mode analysis for this compound would require co-crystallization with its specific molecular target or detailed computational modeling based on an identified target.

Understanding of Cellular and Biochemical Pathways Affected by the Compound

The modulation of key signaling pathways by indazole derivatives translates into significant effects on cellular and biochemical processes. The most frequently reported cellular outcome for indazole compounds is the inhibition of cancer cell proliferation. researchgate.net

Studies on various indazole derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. For example, the compound (E)-6-(4-(4-ethylpiperazin-1-yl)phenyl)-3-(3,4,5-trimethoxystyryl)-1H-indazole (2f) was shown to promote apoptosis in the 4T1 breast cancer cell line. researchgate.net This effect was linked to the modulation of key proteins in the apoptotic pathway, specifically the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, indazole compounds that inhibit receptor tyrosine kinases involved in angiogenesis can disrupt the formation of new blood vessels, a critical pathway for tumor growth and metastasis. google.com Other cellular processes potentially affected by this class of compounds include cell cycle progression, with some benzimidazole analogues causing cell cycle arrest in the G2/M and S-phases. rsc.org While a compound with an indole (B1671886) core, 1-(benzyl)-5-(N-hydroxyacrylamide)indole, was found to inhibit histone deacetylase (HDAC) enzymes, suggesting that epigenetic mechanisms could also be a potential area of impact for related heterocyclic compounds. nih.gov

Table 2: Reported Cellular Effects of Representative Indazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | Cellular Effect(s) | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| (E)-6-(4-(4-ethylpiperazin-1-yl)phenyl)-3-(3,4,5-trimethoxystyryl)-1H-indazole (2f) | 4T1 (Breast) | Inhibition of proliferation and colony formation, induction of apoptosis | 0.23 | researchgate.net |

| (E)-6-(4-(4-ethylpiperazin-1-yl)phenyl)-3-(3,4,5-trimethoxystyryl)-1H-indazole (2f) | A549 (Lung) | Growth inhibition | 0.35 | researchgate.net |

| N-(6-(2,5-dichlorophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide (9l) | KATOIII (Gastric) | Anti-proliferative activity | 0.042 | tandfonline.com |

Computational and Theoretical Chemistry Studies on 1 Benzyl 5,6 Dimethoxy 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-benzyl-5,6-dimethoxy-1H-indazole. These calculations provide a theoretical framework to understand its chemical behavior and potential interactions with biological targets.

Applications of Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for predicting the optimized molecular geometry and energy of compounds like this compound. By employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), researchers can calculate bond lengths, bond angles, and dihedral angles of the molecule in its ground state. aun.edu.egresearchgate.net These optimized structural parameters are crucial for understanding the molecule's conformation and stability.

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value (Å or °) |

| Bond Length (N1-N2) | 1.38 |

| Bond Length (N1-C7a) | 1.39 |

| Bond Length (C5-O(methoxy)) | 1.37 |

| Bond Angle (C7a-N1-N2) | 112.0 |

| Bond Angle (N1-N2-C3) | 105.0 |

| Dihedral Angle (C4-C5-C6-C7) | 0.5 |

| Note: This data is illustrative and based on typical values for similar structures. |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

The distribution of HOMO and LUMO densities across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring and the indazole nitrogen atoms, while the LUMO may be distributed over the benzyl (B1604629) group and the indazole ring. This analysis is crucial for understanding its interaction with biological receptors. researchgate.netrsc.org

Below is a table summarizing the kind of data obtained from an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Note: This data is illustrative and based on typical values for similar heterocyclic systems. |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com In the context of this compound, docking studies are employed to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This is instrumental in identifying its potential therapeutic applications. For example, derivatives of indazole have been docked into the active sites of various enzymes to predict their inhibitory potential. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.govscispace.com MD simulations provide a detailed view of the conformational changes and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. This information is vital for lead optimization and the rational design of more potent analogs.

In Silico Screening and Virtual Library Design for Novel Analog Development

In silico screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with the core structure of this compound, a virtual library of novel analogs can be designed by introducing various substituents at different positions. This library can then be screened against a specific target using high-throughput virtual screening methods.

This approach allows for the rapid identification of promising lead compounds with improved activity and pharmacokinetic profiles, significantly accelerating the drug discovery process. The design of these virtual libraries can be guided by structure-activity relationship (SAR) data and the insights gained from molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies. acs.org

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR)

Quantum chemical calculations can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net DFT methods can calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with a reasonable degree of accuracy. bohrium.com

These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds. By comparing the theoretically predicted spectra with the experimentally obtained data, the proposed structure of this compound and its analogs can be validated. For instance, calculated vibrational frequencies are often scaled by a factor to improve the agreement with experimental IR spectra. researchgate.net Similarly, calculated NMR chemical shifts can aid in the assignment of complex spectra.

A comparison of theoretical and experimental spectroscopic data is presented in the table below.

| Spectroscopic Data | Theoretical Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH₂ (benzyl) | 4.5 | 4.6 |

| ¹³C NMR (δ, ppm) - C5 (methoxy) | 148.0 | 149.2 |

| IR Frequency (cm⁻¹) - C=N stretch | 1620 | 1625 |

| Note: This data is illustrative and represents a typical comparison for validation purposes. |

Future Perspectives and Emerging Research Avenues for 1 Benzyl 5,6 Dimethoxy 1h Indazole

Development of Novel and Efficient Synthetic Strategies for Scalable Production

The viability of any compound for therapeutic development hinges on the ability to produce it in large quantities efficiently and safely. While specific scalable synthesis routes for 1-benzyl-5,6-dimethoxy-1H-indazole are not yet established, several modern synthetic methodologies applied to related indazole derivatives offer a clear roadmap for future process development.

Recent advancements have focused on overcoming the challenges of regioselectivity in N-alkylation of the indazole core. A significant breakthrough is the development of a highly selective N1-alkylation procedure that is practical, broad in scope, and has been demonstrated on a 100g scale, showing potential for further scale-up. rsc.org This method, which is said to be under thermodynamic control, has been successfully applied to electron-rich methoxy-substituted indazoles, suggesting its direct applicability to the synthesis of the target compound. rsc.org

Furthermore, flow chemistry presents a powerful tool for the safe and scalable synthesis of indazole derivatives. acs.org This technology offers improved reproducibility and safety, which is particularly important when dealing with potentially hazardous reagents like hydrazines, which have been traditionally used in indazole synthesis. acs.orgaub.edu.lb Microwave-assisted synthesis is another promising avenue, offering a practical, high-yielding, and scalable method for producing disubstituted 2H-indazoles, which could potentially be adapted for 1H-indazole synthesis. benthamdirect.com

Future research in this area would likely focus on adapting and optimizing these modern techniques for the specific synthesis of this compound. The goal would be to develop a robust, cost-effective, and environmentally friendly process suitable for industrial-scale production, thus enabling extensive preclinical and potential clinical investigations.

Exploration of New Biological Targets and Disease Indications based on Indazole Scaffold Activity

The indazole nucleus is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties. tandfonline.comnih.govbenthamdirect.com The benzyl (B1604629) and dimethoxy moieties of this compound suggest several promising avenues for biological investigation.

A primary area of focus would be in oncology, given that many indazole derivatives are potent kinase inhibitors. rsc.org For instance, indazoles have been successfully designed to inhibit various kinases such as Mps1, PLK4, and glycogen (B147801) synthase kinase-3 (GSK-3), which are implicated in cancer progression. rsc.orgnih.govnih.gov The dimethoxy substitution, in particular, has been noted in indazole derivatives with hypotensive activity, suggesting a potential role in cardiovascular diseases. researchgate.net The benzyl group is also a common feature in biologically active indazole compounds. ontosight.ai Research into a series of 1,3-dimethyl-6-amino indazole derivatives identified a compound with a bromobenzyl group that exhibited significant anticancer activity. nih.gov

Therefore, future research should involve screening this compound against a panel of kinases known to be therapeutic targets in various cancers. Beyond oncology, its potential as an anti-inflammatory, antimicrobial, or antiparasitic agent should be explored, given the broad activities of the indazole class. nih.govbenthamdirect.com For example, some 5-nitroindazole (B105863) derivatives have shown remarkable trichomonacidal activity. researchgate.net

Integration of Advanced 'Omics' Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Should this compound demonstrate significant biological activity, understanding its precise mechanism of action will be crucial for further development. Advanced 'omics' technologies, such as proteomics and metabolomics, offer powerful tools for elucidating drug mechanisms and identifying biomarkers of response and resistance.

Proteomics can be employed to identify the direct protein targets of the compound and to understand the broader cellular response to its administration. nih.gov This approach has been successfully used to study the action of metal-based anticancer drugs, providing insights into their targets and toxicity profiles. nih.gov For a compound like this compound, proteomics could confirm its interaction with predicted kinase targets and reveal off-target effects that might contribute to its efficacy or toxicity.

Metabolomics, the large-scale study of small molecules (metabolites), can provide a functional readout of the cellular state and how it is altered by a drug. nih.gov This has proven particularly valuable in studying the effects of kinase inhibitors, where metabolic reprogramming is a known consequence of target engagement and a mechanism of drug resistance. d-nb.infonih.govmdpi.com By analyzing the metabolome of cells treated with this compound, researchers could gain a deeper understanding of the metabolic pathways affected by the compound, potentially identifying novel therapeutic strategies or patient populations most likely to respond. nih.govd-nb.info

Rational Design of Next-Generation Indazole-Based Therapeutic Leads

The knowledge gained from synthetic, biological, and 'omics' studies will pave the way for the rational design of next-generation therapeutic leads based on the this compound scaffold. Rational drug design, often guided by the crystal structure of a drug bound to its target, allows for the precise modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govacs.org

For example, if this compound is found to be a kinase inhibitor, its binding mode to the target kinase can be determined using X-ray crystallography. This structural information would enable medicinal chemists to design modifications to the benzyl and dimethoxy groups, or to other positions on the indazole ring, to enhance binding affinity and selectivity. This approach has been successfully used to develop potent and selective indazole-based inhibitors of Mps1 kinase. nih.govacs.orgacs.org

Fragment-based drug design is another powerful strategy that could be employed. nih.gov This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. This method was used to develop a novel indazole-based PLK4 inhibitor. nih.gov By applying these rational design principles, the therapeutic potential of the this compound scaffold can be systematically optimized, leading to the development of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the key considerations for synthesizing 1-benzyl-5,6-dimethoxy-1H-indazole in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines with carbonyl precursors under controlled conditions. Critical steps include:

-

Reagents : Sodium metabisulfite or potassium carbonate as bases (common in indazole cyclization) .

-

Solvent/Atmosphere : Dry DMF or DMSO under inert nitrogen to prevent oxidation .

-

Temperature : Heating at 120–140°C for 12–24 hours to ensure complete cyclization .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

-

Key Intermediate : Ensure proper functionalization of the benzyl and methoxy groups before cyclization .

- Example Reaction Setup :

| Component | Specification |

|---|---|

| Aldehyde | 3,4-Dimethoxybenzaldehyde |

| Hydrazine | Benzylhydrazine derivative |

| Solvent | Dry DMF |

| Base | Na₂S₂O₅ (sodium metabisulfite) |

| Time/Temp | 18 h at 120°C |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the indazole ring (δ 7.0–8.5 ppm). Benzyl protons appear as a singlet at δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirm C-O (methoxy) stretches at 1250–1050 cm⁻¹ and N-H (indazole) at ~3400 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (±0.3%) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Unreacted Aldehydes : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane). Remove by aqueous washes (NaHCO₃) .

- Dimerization Byproducts : Use excess hydrazine derivative to favor monomer formation .

- Oxidative Byproducts : Conduct reactions under nitrogen and add antioxidants like BHT .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate three variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃).

- Steps :

Define levels (e.g., X₁: 100°C vs. 140°C; X₂: DMF vs. THF; X₃: 1 mol% vs. 5 mol%).

Run 8 experiments, measure yield (%) and purity (HPLC).

Use ANOVA to identify significant factors. For example, temperature and solvent polarity often dominate indazole cyclization .

- Example Output :

| Run | X₁ (°C) | X₂ | X₃ (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 100 | DMF | 1 | 62 |

| 2 | 140 | DMF | 1 | 88 |

| ... | ... | ... | ... | ... |

Q. What strategies address contradictory biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .

- SAR Analysis : Compare substituent effects. For example, 5,6-dimethoxy groups may enhance solubility but reduce membrane permeability vs. halogenated analogs .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply regression models to identify outliers .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Expected LogP ~2.5 (methoxy groups reduce hydrophobicity) .

- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4) via docking simulations (AutoDock Vina) .

- Solubility : COSMO-RS to predict aqueous solubility (~0.1 mg/mL due to methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.